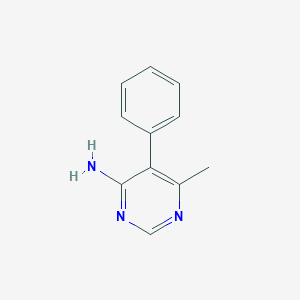
6-Methyl-5-phenylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-5-phenylpyrimidin-4-amine is a useful research compound. Its molecular formula is C11H11N3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
6-Methyl-5-phenylpyrimidin-4-amine has been explored for various applications:
-
Antimicrobial Activity
- Studies have demonstrated that this compound exhibits noteworthy antibacterial properties against gram-positive bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
- The Minimum Inhibitory Concentration (MIC) values indicate its potential as a therapeutic agent against resistant bacterial strains.
-
Anticancer Properties
- Research indicates that this compound can induce apoptosis in cancer cell lines, such as HeLa and AGS, through modulation of cellular pathways related to survival and death .
- A study reported an IC50 value of 53.02 µM against gastric adenocarcinoma cells, suggesting its efficacy as an anticancer agent .
- Enzyme Inhibition
Antimicrobial Efficacy of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 16 | 32 |
| Methicillin-resistant S. aureus | 8 | 16 |
Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 45.00 |
| AGS | 53.02 |
| HepG2 | 60.00 |
Case Studies
-
Case Study on Antibacterial Efficacy
- In a comparative study, derivatives of pyrimidine were synthesized and tested for their antibacterial activity against Staphylococcus aureus. The results indicated that certain derivatives exhibited submicromolar activity, showcasing the potential of these compounds in treating resistant infections .
- Case Study on Anticancer Activity
Eigenschaften
CAS-Nummer |
857435-92-8 |
|---|---|
Molekularformel |
C11H11N3 |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
6-methyl-5-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C11H11N3/c1-8-10(11(12)14-7-13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14) |
InChI-Schlüssel |
OFKJBZUSLOPDCV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC=N1)N)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=C(C(=NC=N1)N)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















